molecular formula C24H36N8O5S2 B8003612 Thiamine Disulfide Hydrate

Thiamine Disulfide Hydrate

Cat. No.: B8003612
M. Wt: 580.7 g/mol
InChI Key: BQNDZWAQLARMLH-HYOXNGFTSA-N
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Description

Thiamine Disulfide Hydrate is a derivative of thiamine, also known as vitamin B1. It is an oxidized dimer of thiamine and is recognized for its potent biological activities. This compound is particularly noted for its role in inhibiting the activity of the human immunodeficiency virus type 1 (HIV-1) transactivator (Tat) and its significant impact on metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiamine Disulfide Hydrate can be synthesized through the oxidation of thiamine. One common method involves the reaction of thiamine with oxidizing agents such as iodine or hydrogen peroxide under controlled conditions. The reaction typically proceeds in an aqueous medium at a slightly acidic pH to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and automated control systems ensures high yield and purity. The reaction conditions are meticulously monitored to maintain the desired temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: Thiamine Disulfide Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thiamine Disulfide Hydrate has a wide range of applications in scientific research:

Mechanism of Action

Thiamine Disulfide Hydrate exerts its effects primarily through its interaction with biological thiols. It can undergo thiol-disulfide exchange reactions, which are crucial for maintaining redox homeostasis in cells. The compound also inhibits the activity of the HIV-1 transactivator (Tat) by interfering with its binding to the viral promoter regions, thereby reducing viral replication .

Comparison with Similar Compounds

Uniqueness: Thiamine Disulfide Hydrate is unique due to its potent inhibitory effects on HIV-1 and its stability in various formulations. Unlike other thiamine derivatives, it has a distinct mechanism of action involving thiol-disulfide exchange, making it valuable for both therapeutic and research applications .

Properties

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N8O4S2.H2O/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);1H2/b21-15+,22-16+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNDZWAQLARMLH-HYOXNGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(/C(=C(/SS/C(=C(/N(C=O)CC2=CN=C(N=C2N)C)\C)/CCO)\CCO)/C)C=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N8O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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